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molecular formula C21H28N2O2 B8615560 N-(4-tert-Butylcyclohexyl)-N'-(7-hydroxynaphthalen-1-yl)urea CAS No. 648420-66-0

N-(4-tert-Butylcyclohexyl)-N'-(7-hydroxynaphthalen-1-yl)urea

Cat. No. B8615560
M. Wt: 340.5 g/mol
InChI Key: ZZCDIUCAAFOVTE-UHFFFAOYSA-N
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Patent
US07183411B2

Procedure details

4-tert-Butyl-cyclohexylamine (69 mg, 0.44 mmol) and (7-hydroxy-naphthalen-1-yl)-carbamic acid phenyl ester (125 mg, 0.44 mmol) were combined and stirred at ambient temperature in DMSO (3 mL) overnight. The product was purified by directly injecting the crude reaction onto a reverse phase prep-HPLC (90–10% water:acetonitrile gradient). The appropriate fractions were lyophilized to yield 1-(4-tert-Butyl-cyclohexyl)-3-(7-hydroxy-naphthalen-1-yl)-urea
Quantity
69 mg
Type
reactant
Reaction Step One
Name
(7-hydroxy-naphthalen-1-yl)-carbamic acid phenyl ester
Quantity
125 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([NH2:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].C1([O:18][C:19](=O)[NH:20][C:21]2[C:30]3[C:25](=[CH:26][CH:27]=[C:28]([OH:31])[CH:29]=3)[CH:24]=[CH:23][CH:22]=2)C=CC=CC=1>CS(C)=O>[C:1]([CH:5]1[CH2:6][CH2:7][CH:8]([NH:11][C:19]([NH:20][C:21]2[C:30]3[C:25](=[CH:26][CH:27]=[C:28]([OH:31])[CH:29]=3)[CH:24]=[CH:23][CH:22]=2)=[O:18])[CH2:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
69 mg
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)N
Step Two
Name
(7-hydroxy-naphthalen-1-yl)-carbamic acid phenyl ester
Quantity
125 mg
Type
reactant
Smiles
C1(=CC=CC=C1)OC(NC1=CC=CC2=CC=C(C=C12)O)=O
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified
CUSTOM
Type
CUSTOM
Details
reaction onto a reverse phase prep-HPLC (90–10% water:acetonitrile gradient)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CCC(CC1)NC(=O)NC1=CC=CC2=CC=C(C=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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